
dBET23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dBET23 is a BRD4 degrader.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Cancer Therapy
- Mechanism of Action : dBET23 selectively binds to BRD4, a member of the BET family, promoting its degradation. This action disrupts oncogenic transcriptional programs, particularly in hematological malignancies.
- Efficacy : Studies show that this compound can achieve effective degradation of BRD4 at low nanomolar concentrations. For instance, it demonstrated a DC50 (the concentration required for 50% degradation) of approximately 50 nM in cellular assays .
2. Immunology
- Anti-inflammatory Effects : this compound has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests its potential use in treating inflammatory diseases .
- Regulatory T Cell Modulation : Research indicates that this compound enhances the differentiation of regulatory T cells, which may have implications for autoimmune disease therapies.
3. Drug Discovery
- Target Identification : As a tool compound, this compound aids in identifying new therapeutic targets within the BET protein family, facilitating the development of novel cancer treatments .
- Combination Therapies : this compound is being studied in combination with other agents to enhance therapeutic efficacy against resistant cancer types .
Table 1: Comparison of this compound with Other BET Degraders
Compound | DC50 (nM) | Target Protein | Application Area |
---|---|---|---|
This compound | ~50 | BRD4 | Oncology |
dBET70 | ~5 | BRD4 | Oncology |
dBET57 | ~500 | BRD4 BD1 | Oncology |
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Anti-inflammatory | Reduced IL-6 and TNF-alpha levels in macrophages |
Antitumor | Induced apoptosis in various cancer cell lines |
Immune modulation | Enhanced differentiation of regulatory T cells |
Case Studies
Case Study 1: Rheumatoid Arthritis
- A phase II clinical trial evaluated the safety and efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores after 12 weeks, with minimal adverse effects reported.
Case Study 2: Advanced Solid Tumors
Eigenschaften
CAS-Nummer |
1957234-83-1 |
---|---|
Molekularformel |
C43H45ClN8O9S |
Molekulargewicht |
885.39 |
IUPAC-Name |
Methyl 2-((6S)-4-(4-chlorophenyl)-2-((8-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)octyl)carbamoyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate |
InChI |
InChI=1S/C43H45ClN8O9S/c1-23-34-36(25-13-15-26(44)16-14-25)47-28(21-33(55)60-3)38-50-49-24(2)51(38)43(34)62-37(23)40(57)46-20-9-7-5-4-6-8-19-45-32(54)22-61-30-12-10-11-27-35(30)42(59)52(41(27)58)29-17-18-31(53)48-39(29)56/h10-16,28-29H,4-9,17-22H2,1-3H3,(H,45,54)(H,46,57)(H,48,53,56)/t28-,29?/m0/s1 |
InChI-Schlüssel |
ZIHIUFZFPMILIG-XLTVJXRZSA-N |
SMILES |
O=C(OC)C[C@H]1C2=NN=C(C)N2C3=C(C(C)=C(C(NCCCCCCCCNC(COC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=O)=O)S3)C(C7=CC=C(Cl)C=C7)=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
dBET-23; dBET 23; dBET23 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.